molecular formula C13H20N2OS B2759114 N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide CAS No. 2180010-75-5

N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Cat. No.: B2759114
CAS No.: 2180010-75-5
M. Wt: 252.38
InChI Key: NIEXQFHUQMTPIE-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide: is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a thiophene ring attached to the pyrrolidine moiety, with a tert-butyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and carbonyl compounds.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene derivatives and appropriate catalysts.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides and strong bases.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. These methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-tert-butyl-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(tert-butyl)-3-(furan-3-yl)pyrrolidine-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(tert-butyl)-3-(pyridin-3-yl)pyrrolidine-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

    N-(tert-butyl)-3-(benzyl)pyrrolidine-1-carboxamide: Similar structure but with a benzyl group instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-tert-butyl-3-thiophen-3-ylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-13(2,3)14-12(16)15-6-4-10(8-15)11-5-7-17-9-11/h5,7,9-10H,4,6,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEXQFHUQMTPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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